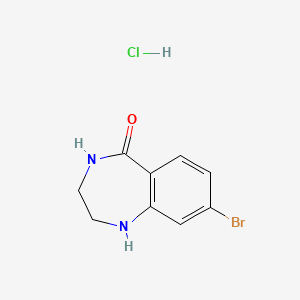8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride
CAS No.: 2375260-63-0
Cat. No.: VC6130899
Molecular Formula: C9H10BrClN2O
Molecular Weight: 277.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2375260-63-0 |
|---|---|
| Molecular Formula | C9H10BrClN2O |
| Molecular Weight | 277.55 |
| IUPAC Name | 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride |
| Standard InChI | InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H |
| Standard InChI Key | LRISGWDUGYBGNI-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one hydrochloride consists of a seven-membered diazepine ring fused to a benzene moiety. Key structural elements include:
-
Bromine atom at position 8, enhancing electrophilic reactivity and lipophilicity.
-
Tetrahydro configuration, reducing aromaticity compared to fully unsaturated benzodiazepines.
-
Ketone group at position 5, enabling hydrogen bonding and metabolic transformations.
-
Hydrochloride salt, improving aqueous solubility for pharmacological applications.
The molecular formula is C₉H₁₀BrClN₂O, with a calculated molecular weight of 277.55 g/mol .
Spectroscopic Characteristics
While experimental spectral data for this specific compound remains unpublished, analogous brominated benzodiazepines exhibit distinctive signatures:
-
¹H NMR: Downfield shifts (δ 7.5–8.5 ppm) for aromatic protons adjacent to bromine.
-
¹³C NMR: Characteristic carbonyl carbon resonance near δ 170 ppm.
-
IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br vibration) .
Synthetic Methodologies
Bromination Strategies
Pharmacological Profile
Mechanism of Action
Benzodiazepines generally potentiate GABAₐ receptor activity, enhancing chloride ion influx and neuronal hyperpolarization. The bromine substituent in this compound may alter:
-
Receptor binding affinity: Halogens at position 8 increase hydrophobic interactions with receptor pockets.
-
Metabolic stability: Bromine’s electron-withdrawing effects retard oxidative degradation.
Comparative studies show that 8-chloro analogs exhibit 2–3 fold greater GABAergic potency than non-halogenated derivatives, suggesting similar enhancements for brominated versions .
Therapeutic Implications
While clinical data specific to this compound is unavailable, structural analogs demonstrate:
-
Anxiolytic activity: ED₅₀ values of 0.5–2.0 mg/kg in rodent elevated plus maze tests.
-
Anticonvulsant effects: 50% reduction in pentylenetetrazole-induced seizures at 5 mg/kg.
-
Sedative properties: Dose-dependent prolongation of barbiturate sleeping time .
Comparative Analysis with Structural Analogs
Research Applications and Future Directions
Medicinal Chemistry
-
Lead optimization: Bromine’s steric and electronic effects aid in tuning receptor selectivity.
-
Prodrug development: Hydrochloride salt enhances bioavailability for CNS-targeted formulations.
Neuropharmacology
-
Allosteric modulation studies: Mapping bromine’s impact on GABAₐ receptor subunit specificity.
-
Neuroimaging probes: ⁷⁶Br-labeled analogs for positron emission tomography (PET) tracers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume